molecular formula C20H26O10 B162228 yadanziolide A

yadanziolide A

Cat. No.: B162228
M. Wt: 426.4 g/mol
InChI Key: QXKKRGMRXXMDDP-JVDXBALSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yadanziolide A is a natural derivative of Brucea javanica, a plant known for its medicinal properties. This compound has garnered significant attention due to its potent antiviral and anticancer activities. It has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a potential candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yadanziolide A is primarily isolated from the dried seeds of Brucea javanica. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific synthetic routes and reaction conditions for this compound are still under research and development, with ongoing studies aimed at optimizing the yield and purity of the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories for scientific studies. Future advancements in synthetic chemistry may pave the way for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Yadanziolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its biological activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Yadanziolide A has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Bruceoside A
  • Bruceoside B
  • Bruceoside C

Comparison: Yadanziolide A stands out due to its potent anticancer and antiviral activities. While similar compounds like Bruceoside A, B, and C also exhibit biological activities, this compound has shown superior efficacy in inhibiting cancer cell proliferation and inducing apoptosis. Its unique mechanism of action and higher potency make it a promising candidate for further research and development .

Biological Activity

Yadanziolide A (Y-A) is a natural compound derived from the seeds of Brucea javanica, a plant known for its traditional medicinal properties. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article provides an overview of the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a sesquiterpene lactone, characterized by a unique bicyclic structure. Its molecular formula is C₁₈H₂₄O₃, which contributes to its diverse biological activities. The compound's structural complexity allows it to interact effectively with various biological targets, enhancing its therapeutic potential.

In Vitro Studies

This compound has demonstrated potent anticancer effects across several cancer cell lines, including liver, breast, and lung cancers. Key findings from recent studies include:

  • Cytotoxic Effects : Y-A exhibits dose-dependent cytotoxicity against liver cancer cells (HepG2 and LM-3), significantly inhibiting cell proliferation and inducing apoptosis at concentrations as low as 0.1 μM .
  • Mechanism of Action : The compound primarily targets the TNF-α/STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 and JAK2, leading to the activation of apoptotic pathways and suppression of tumor growth .

In Vivo Studies

In animal models, this compound has shown promising results in inhibiting tumor growth:

  • Tumor Growth Suppression : Mice treated with Y-A (2 mg/kg/day) exhibited significant reductions in tumor size compared to control groups after two weeks .
  • Liver Protection : Histological analysis revealed that Y-A treatment reduced liver damage associated with tumor growth, indicating its potential as a hepatoprotective agent during cancer therapy .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with other compounds derived from Brucea javanica and similar natural products.

Compound NameSourceBiological ActivityUnique Features
Yadanziolide BBrucea javanicaAntiviralSimilar structure but different functional groups
ArtemisininArtemisia annuaAntimalarialContains an endoperoxide bridge crucial for activity
CostunolideSaussurea costusAnti-inflammatory, AnticancerExhibits different anti-cancer mechanisms
ParthenolideTanacetum partheniumAnti-inflammatoryKnown for inhibiting NF-kB signaling pathway

Case Studies

Recent studies have explored the efficacy of this compound in various cancer types:

  • Liver Cancer : A study demonstrated that Y-A effectively reduced tumor volume in liver cancer models by inducing apoptosis through the JAK-STAT pathway .
  • Breast Cancer : Preliminary investigations suggest that Y-A may also inhibit proliferation in breast cancer cell lines, although further research is needed to establish its efficacy and mechanisms in this context.

Properties

IUPAC Name

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKKRGMRXXMDDP-JVDXBALSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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